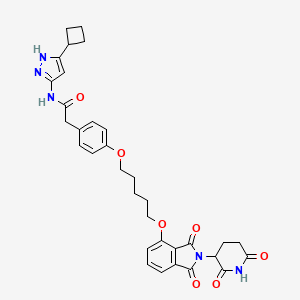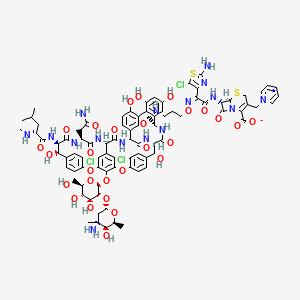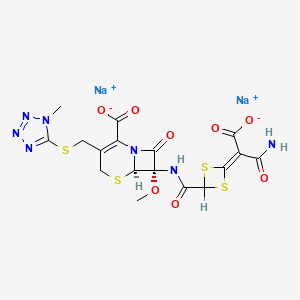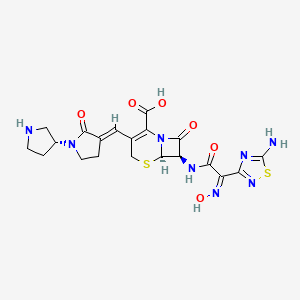
CHM-1-P-Na
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CHM-1-P-Na is a hydrophilic prodrug of CHM-1.
Applications De Recherche Scientifique
Synthesis and Preclinical Evaluations
CHM-1-P-Na, a hydrophilic prodrug of CHM-1, has been synthesized for better clinical acceptability due to its increased hydrophilicity compared to CHM-1. It rapidly converts to CHM-1 after intravenous and oral administration, showing promising antitumor activity in preclinical models. Notably, it impacts enzymes related to tumor cells without significantly affecting normal biological functions. Its effectiveness in causing apoptotic effects in breast carcinoma cells has been linked to the accumulation of cyclin B1 and the levels of mitotic spindle checkpoint proteins like BubR1, highlighting its potential as a candidate for anticancer clinical trials (Chou et al., 2010).
Raman Spectroscopy in Quality Control of Chinese Herbal Medicine
While not directly about this compound, it's notable that Raman spectroscopy has become an important analytical technique in the quality control of Chinese Herbal Medicines (CHM). This method provides a detailed chemical fingerprint, which is essential for validating the safety, efficacy, and quality of CHM-derived medicines. The systematic review of its applications in CHM highlights its role in modernizing and enhancing the quality control processes (Chen et al., 2017).
Vascular Targeting and Antitumor Activity
This compound, derived from CHM-1, has been found to have significant antiangiogenic and vascular disrupting properties. Studies have shown that it induces apoptosis in human umbilical vein endothelial cells via p53-mediated up-regulation of death receptor 5. This suggests its potential as an antivascular and antitumor therapeutic agent (Tsai et al., 2009).
Advancements in Analytical Techniques for CHM
The complexity of Chinese Herbal Medicines, including compounds like this compound, has led to advancements in analytical techniques, particularly two-dimensional chromatography. This method, more powerful than one-dimensional techniques, has been successfully used to analyze CHM samples, thereby enhancing the understanding and quality control of these complex herbal formulations (Cao et al., 2014).
CHM-1 as a Microtubule-Destabilizing Agent in Breast Cancer
A study focusing on CHM-1, the base compound of this compound, revealed its potential as a potent antitumor agent for treating human breast cancer. CHM-1 interacts with tubulin, inhibits tubulin polymerization, and disrupts microtubule organization. It increases the expression of SIRT2 protein, which plays a role in its antitumor activity. A prodrug strategy was explored to address the solubility issues of CHM-1, leading to the development of its water-soluble form, CHM-1-P (Liu et al., 2018).
Propriétés
Numéro CAS |
1207854-61-2 |
|---|---|
Formule moléculaire |
C16H10FNNaO6P |
Poids moléculaire |
385.21 |
Nom IUPAC |
Phosphoric acid mono-[6-(2-fluoro-phenyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl] ester mono-sodium salt |
InChI |
InChI=1S/C16H11FNO6P.Na/c17-11-4-2-1-3-9(11)12-6-14(24-25(19,20)21)10-5-15-16(23-8-22-15)7-13(10)18-12;/h1-7H,8H2,(H2,19,20,21);/q;+1/p-1 |
Clé InChI |
ZLFNSIWQUXGDSY-UHFFFAOYSA-M |
SMILES |
O=P([O-])(O)OC1=CC(C2=CC=CC=C2F)=NC3=CC(OCO4)=C4C=C13.[Na+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CHM-1-P-Na; CHM 1 P Na; CHM1PNa; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide](/img/structure/B606574.png)



![6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-](/img/structure/B606581.png)

![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride](/img/structure/B606584.png)




